N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
CAS No.: 2640979-58-2
Cat. No.: VC11856458
Molecular Formula: C13H13F2N3S
Molecular Weight: 281.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-58-2 |
|---|---|
| Molecular Formula | C13H13F2N3S |
| Molecular Weight | 281.33 g/mol |
| IUPAC Name | N-[(2,4-difluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H13F2N3S/c1-8-5-12(18-13(17-8)19-2)16-7-9-3-4-10(14)6-11(9)15/h3-6H,7H2,1-2H3,(H,16,17,18) |
| Standard InChI Key | ZKPVOLDDQPYSIK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SC)NCC2=C(C=C(C=C2)F)F |
| Canonical SMILES | CC1=CC(=NC(=N1)SC)NCC2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrimidine core substituted at positions 2, 4, and 6. Key structural elements include:
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Position 2: Methylsulfanyl (–SCH₃) group, enhancing lipophilicity and metabolic stability .
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Position 4: N-[(2,4-difluorophenyl)methyl] moiety, contributing to binding affinity via halogen interactions .
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Position 6: Methyl group (–CH₃), influencing steric and electronic properties .
The IUPAC name, N-[(2,4-difluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine, reflects this substitution pattern .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃F₂N₃S | |
| Molecular Weight | 281.33 g/mol | |
| SMILES | CC1=CC(=NC(=N1)SC)NCC2=C(C=C(C=C2)F)F | |
| logP | 3.88 | |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Data
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¹H NMR (DMSO-d₆): Peaks at δ 2.5 (s, 3H, CH₃), 2.6 (s, 3H, SCH₃), 8.0 (s, 1H, pyrimidine-H), and 8.5 (s, 1H, NH) .
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IR: Stretching vibrations at 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C–F), and 680 cm⁻¹ (C–S) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multistep reactions involving:
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Pyrimidine Core Formation: Condensation of thiourea with β-diketones to yield 2-thiopyrimidine intermediates .
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Substitution at Position 4: Nucleophilic displacement of chlorine in 4-chloropyrimidine with (2,4-difluorophenyl)methylamine .
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Methylsulfanyl Introduction: Treatment with methanethiol under basic conditions .
A patented route employs lithium bis(trimethylsilyl)amide to facilitate coupling between intermediates, achieving yields of 75–85% .
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrimidine formation | Thiourea, β-diketone, HCl | 60% |
| Amination | (2,4-Difluorophenyl)methylamine, DIPEA | 78% |
| Methylsulfanyl addition | CH₃SH, K₂CO₃, DMF | 82% |
Purification and Characterization
Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization from ethanol yields >98% purity . LC-MS and elemental analysis confirm structural integrity .
Biological Activity and Mechanism
Antiviral Efficacy
In vitro studies demonstrate potent inhibition of HIV-1 reverse transcriptase (RT) with an EC₅₀ of 2–4 nM . The compound’s difluorophenyl group engages in hydrophobic interactions with RT’s non-nucleoside inhibitor binding pocket, while the methylsulfanyl moiety stabilizes the enzyme-inhibitor complex .
Table 3: Antiviral Activity Against HIV Strains
| Strain | EC₅₀ (nM) | Selectivity Index (CC₅₀/EC₅₀) |
|---|---|---|
| HIV-1 IIIB (Wild-type) | 3.1 | >10,000 |
| HIV-1 K103N | 12.4 | 2,300 |
| HIV-1 Y181C | 9.8 | 3,100 |
Cytotoxicity Profile
The compound exhibits low cytotoxicity in MT-4 cells (CC₅₀ > 17,000 nM), indicating a high therapeutic index . No genotoxicity was observed in Ames tests .
Therapeutic Applications and Comparative Analysis
Antiretroviral Drug Development
As a non-nucleoside RT inhibitor (NNRTI), this compound outperforms first-generation agents like nevirapine in resistance profiles . Its methylsulfanyl group reduces metabolic degradation compared to methylthio analogues.
Table 4: Structure-Activity Relationships (SAR)
| Compound | EC₅₀ (nM) | Key Structural Difference |
|---|---|---|
| N-[(2,6-Difluorophenyl)methyl] analogue | 8.7 | Fluorine at position 6 |
| 6-Chloro derivative | 15.2 | Chlorine at position 6 |
| 2-Methoxy analogue | 45.6 | Methoxy at position 2 |
The 2-methylsulfanyl and 4-difluorophenyl groups are critical for sub-nanomolar potency .
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